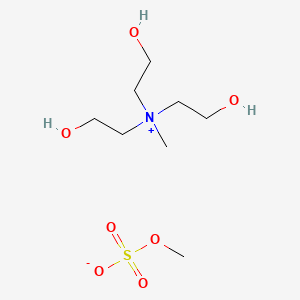
(2-Thienylthio)acetone
Overview
Description
“(2-Thienylthio)acetone” is a chemical compound with the formula C7H8OS2 and a molecular weight of 172.268 . It is also known by its IUPAC name, which is InChI=1S/C7H8OS2/c1-6(8)5-10-7-3-2-4-9-7/h2-4H,5H2,1H3 .
Molecular Structure Analysis
The molecular structure of “(2-Thienylthio)acetone” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Scientific Research Applications
Synthesis and Chemical Reactions
- Cyclodehydration : (Phenylthio)acetone was used in cyclodehydration studies, yielding a mixture of methylbenzo[b]thiophen derivatives (Dickinson & Iddon, 1968).
- Reactions with Rhodium : The formation of acetone from 2-propanethiol on Rh(111)-p(2 × 1)-O demonstrates the role of (2-Thienylthio)acetone in chemical reactions involving selective oxygen addition and sulfur removal (Bol & Friend, 1995).
- Transesterification in Biodiesel Production : Acetone is used as a co-solvent in the transesterification process to produce biodiesel, indicating its role in enhancing biodiesel production efficiency (Encinar, Pardal, & Sánchez, 2016).
- Synthesis of 2-Pyrazoline Derivatives : (2-Thienylthio)acetone derivatives were utilized in the synthesis of new 1-[(N,N-disubstitutedthiocarbamoylthio)acetyl]-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives (Özdemir, Turan-Zitouni, & Kaplancıklı, 2008).
Biochemical and Environmental Applications
- Protein Isolation : Acetone precipitation is used for concentrating ribosomal proteins, demonstrating its utility in biochemical research (Barritault, Expert-Bezancon, Guerin, & Hayes, 1976).
- Atmospheric Chemistry : Studies on the global atmospheric budget of acetone reveal its significant role in atmospheric chemistry, particularly in relation to the ocean's role as a source or sink (Fischer, Jacob, Millet, Yantosca, & Mao, 2012).
- Polymer Chemistry : Acetone-water biphasic mixtures are explored as solvents for the ultrafast single electron transfer living radical polymerization (SET-LRP) of hydrophobic acrylates, suggesting its utility in polymer science (Smail, Jezorek, Lejnieks, Enayati, Grama, Monteiro, & Percec, 2017)
Safety And Hazards
properties
IUPAC Name |
1-thiophen-2-ylsulfanylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS2/c1-6(8)5-10-7-3-2-4-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNDRLAITXPMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334536 | |
| Record name | 1-(2-Thienylthio)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Thienylthio)acetone | |
CAS RN |
41444-33-1 | |
| Record name | 1-(2-Thienylthio)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B1597314.png)




![(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1597321.png)


![Benzo[b]selenophene](/img/structure/B1597324.png)
![Bicyclo[1.1.1]pentane](/img/structure/B1597325.png)

